molecular formula C8H10BrNO2 B6166333 2,3-dihydro-1H-isoindole-5,6-diol hydrobromide CAS No. 105358-67-6

2,3-dihydro-1H-isoindole-5,6-diol hydrobromide

Cat. No.: B6166333
CAS No.: 105358-67-6
M. Wt: 232.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dihydro-1H-isoindole-5,6-diol hydrobromide is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-isoindole-5,6-diol hydrobromide typically involves the reduction of 5,6-dihydroxyindole using hydrobromic acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using hydrobromic acid and other reducing agents. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-isoindole-5,6-diol hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: It can be further reduced under specific conditions.

    Substitution: The hydrobromide group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of 2,3-dihydro-1H-isoindole-5,6-diol, which can be used in further chemical synthesis and applications.

Scientific Research Applications

2,3-dihydro-1H-isoindole-5,6-diol hydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-isoindole-5,6-diol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5,6-Indolinediol: Another compound with similar structural features and chemical properties.

    2,3-dihydro-1H-indole-5,6-diol: Shares similar functional groups and reactivity.

Uniqueness

2,3-dihydro-1H-isoindole-5,6-diol hydrobromide is unique due to its specific hydrobromide group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

105358-67-6

Molecular Formula

C8H10BrNO2

Molecular Weight

232.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.